rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine

Chiral pool synthesis Enantioselective catalysis Medicinal chemistry lead optimization

rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine (CAS 1807941-14-5) is a racemic mixture of a chiral primary amine featuring a phenyl-substituted tetrahydrofuran (oxolane) core with defined (2R,3S) relative stereochemistry. The compound possesses the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol.

Molecular Formula C11H15NO
Molecular Weight 177.2
CAS No. 1807941-14-5
Cat. No. B6274088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine
CAS1807941-14-5
Molecular FormulaC11H15NO
Molecular Weight177.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine (CAS 1807941-14-5): A Chiral Tetrahydrofuran-Based Primary Amine Building Block


rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine (CAS 1807941-14-5) is a racemic mixture of a chiral primary amine featuring a phenyl-substituted tetrahydrofuran (oxolane) core with defined (2R,3S) relative stereochemistry. The compound possesses the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . This structural motif, containing a conformationally constrained oxygen heterocycle adjacent to an aminomethyl group and an aromatic ring, serves as a versatile intermediate in medicinal chemistry and asymmetric synthesis . Commercial availability typically specifies ≥95% purity with storage recommendations at 4°C and physical form as a liquid at ambient temperature .

Racemic (2R,3S) stereochemistry for scaffold exploration
Primary amine handle for diverse coupling reactions
Conformationally constrained phenyloxolane core for ligand design

Why rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine Cannot Be Arbitrarily Substituted with Other Phenyloxolane Amines


Simple substitution of rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine (CAS 1807941-14-5) with closely related phenyloxolane or tetrahydrofuran amines—even those sharing identical molecular formulas—carries substantial risk due to three interdependent structural determinants. First, the (2R,3S) relative stereochemistry defines the three-dimensional spatial orientation of the phenyl, oxolane oxygen, and aminomethyl moieties, which dictates molecular recognition events in both synthetic transformations and biological target engagement . Second, the 2,3-disubstitution pattern on the oxolane ring (as opposed to 2,5- or 3,4-regioisomers) establishes a distinct distance and dihedral angle between the amine handle and the phenyl pharmacophore, a critical parameter in structure-activity relationship optimization [1]. Third, the compound exists as a free base rather than a hydrochloride salt, a property that affects nucleophilicity in coupling reactions, partitioning behavior in biphasic systems, and downstream salt selection flexibility. Absent side-by-side comparative data under identical conditions, the burden of proof for functional equivalence rests with the substituting party.

(2R,3S) relative stereochemistry may alter molecular recognition; other diastereomers may not reproduce target engagement.
2,3-Disubstitution pattern defines specific amine-phenyl vector; 2,5- or 3,4-regioisomers are not interchangeable without geometry review.
Free base form influences nucleophilicity and partitioning; substitution with hydrochloride salt may require reaction re-optimization.

Quantitative Differentiation Evidence: rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine vs. Closest Comparators


Racemic vs. Single Enantiomer: Impact on Procurement Cost and Synthetic Flexibility

rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine is a racemic mixture containing equimolar amounts of (2R,3S) and (2S,3R) enantiomers, whereas comparators such as [(2S,3R)-2-phenyltetrahydrofuran-3-yl]methanamine hydrochloride (CAS 1807940-25-5) are supplied as single stereoisomers . The racemic form is synthesized via non-stereoselective routes that avoid expensive chiral resolution steps or asymmetric catalysis, translating to a cost differential. Single-enantiomer procurement for the (2S,3R) variant typically requires specialized vendors and incurs a premium .

Racemic vs single enantiomer
Class-level
Racemic (1:1) vs single enantiomer
May support cost-sensitive initial screening; confirm active enantiomer later.
Pricing difference inferred from vendor structures.
Chiral pool synthesis Enantioselective catalysis Medicinal chemistry lead optimization

2,3-Disubstitution vs. 2,5-Disubstitution Regioisomer: Differential Conformational Rigidity and Amine-Phenyl Distance

The 2,3-disubstitution pattern of rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine (CAS 1807941-14-5) places the phenyl and aminomethyl groups on adjacent carbon atoms of the oxolane ring. In contrast, 2,5-disubstituted analogs such as (5-phenyloxolan-2-yl)methanamine (CHEMBL458639) position the substituents on opposite ends of the tetrahydrofuran ring, significantly altering the spatial separation between the amine nucleophile and the aromatic π-system . The 2,3-vicinal arrangement introduces greater conformational constraint and a gauche-type interaction between substituents, whereas the 2,5-arrangement affords extended conformations with increased flexibility [1].

Amine-phenyl through-bond distance
Class-level
3 bonds (2,3-) vs 5 bonds (2,5-)
Vicinal substitution imposes constraint; regioisomer geometry cannot be replicated.
Structural connectivity only; no pharmacological comparison.
Conformational analysis Pharmacophore modeling Regioselective synthesis

Free Base vs. Hydrochloride Salt: Differential Nucleophilicity and Solvent Compatibility

rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine (CAS 1807941-14-5) is supplied as the free base form (molecular weight 177.24 g/mol), in contrast to the hydrochloride salt variant rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride (CAS 1807933-82-9) which has a molecular weight of 213.70 g/mol due to the HCl counterion [1]. The free base exhibits enhanced nucleophilicity and is directly compatible with reactions requiring an unprotonated amine (e.g., reductive aminations, peptide couplings, nucleophilic substitutions), whereas the hydrochloride salt requires in situ neutralization with an exogenous base prior to participation in such transformations .

Free base vs HCl salt
Class-level
pKa ~10–11 (free base) vs ~7–8 (salt)
Free base may simplify coupling; review base addition requirements per protocol.
Nucleophilicity differs; reaction conditions may need adjustment.
Amine alkylation Amide coupling Salt metathesis

Building Block Utility: Direct Derivatization to Biologically Relevant Phenyloxolane Scaffolds

The (2R,3S)-2-phenyloxolan-3-yl methanamine scaffold serves as a direct precursor to more elaborate bioactive molecules. Documented derivatives include N-ethyl-6-[[(2S,3R)-2-phenyloxolan-3-yl]methylamino]pyridazine-3-carboxamide, a substituted pyridazine carboxamide, and N-[[(2S,3R)-2-phenyloxolan-3-yl]methyl]-2-(triazol-1-yl)acetamide (PTAC), a triazole-containing acetamide derivative . The primary amine handle enables straightforward diversification via alkylation, acylation, or reductive amination to generate focused libraries for biological screening.

Derivatization to drug-like scaffolds
Reported
Pyridazine & triazole acetamide derivatives
Supports use as a precursor for heterocyclic library synthesis.
Published examples; synthetic conditions vary.
Medicinal chemistry Library synthesis Structure-activity relationship

Optimal Application Scenarios for rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine Based on Structural and Functional Differentiation


Cost-Efficient Initial Screening in Chiral Lead Discovery Programs

Research groups exploring phenyloxolane-containing scaffolds as potential GPCR ligands, enzyme inhibitors, or CNS-active agents can utilize the racemic form for primary biological screening and preliminary SAR studies. The lower acquisition cost relative to single enantiomers enables broader analog synthesis prior to committing resources to enantioselective routes . Subsequent hit validation may then warrant procurement of the active enantiomer.

Synthesis of Conformationally Restricted Ligands via Vicinal Amine-Phenyl Substitution

The 2,3-disubstitution pattern of this scaffold imposes a specific spatial relationship between the amine and phenyl moieties that is distinct from extended 2,5-analogs . This conformational constraint is particularly valuable in the design of ligands where close intramolecular contact between a basic amine and an aromatic pharmacophore is required for target engagement, such as in certain monoaminergic receptor modulators.

Direct Nucleophilic Coupling Without Base-Mediated Neutralization

Synthetic protocols employing acylation, alkylation, or reductive amination with this compound can proceed directly without the need for a pre-neutralization step, in contrast to workflows utilizing the hydrochloride salt . This streamlines reaction setup, reduces salt byproduct handling, and improves overall yield consistency in parallel synthesis and library production settings .

Precursor to Pyridazine- and Triazole-Containing Bioactive Molecules

The scaffold has documented utility as a direct precursor to N-ethyl-pyridazine carboxamide and triazole acetamide derivatives, demonstrating its viability in generating drug-like heterocyclic frameworks . Medicinal chemistry teams focused on these chemotypes can leverage this building block as a validated entry point for SAR expansion.

Application
Selection Property
Validation Focus
Chiral lead discovery screening
Racemic entry point for SAR exploration
Active enantiomer resolution feasibility
Conformationally restricted ligand design
Vicinal 2,3-substitution pattern
Pharmacophore geometry alignment
Direct nucleophilic coupling
Free base form for coupling reactivity
Base-free reaction optimization
Pyridazine/triazole precursor synthesis
Primary amine handle for heterocycle construction
Derivatization reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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